molecular formula C21H20O5 B11155566 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoic acid

2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B11155566
M. Wt: 352.4 g/mol
InChI Key: WSRJTPDVTHDDLA-UHFFFAOYSA-N
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Description

2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoic acid is a synthetic organic compound belonging to the class of chromen derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 2-oxo-4-phenyl-6-propyl-2H-chromen-7-ol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as bacterial DNA gyrase, which is crucial for bacterial replication. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoic acid is unique due to its specific structural features, such as the propyl group at the 6-position of the chromen ring. This structural modification imparts distinct biological activities and enhances its potential as a therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxypropanoic acid

InChI

InChI=1S/C21H20O5/c1-3-7-15-10-17-16(14-8-5-4-6-9-14)11-20(22)26-19(17)12-18(15)25-13(2)21(23)24/h4-6,8-13H,3,7H2,1-2H3,(H,23,24)

InChI Key

WSRJTPDVTHDDLA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OC(C)C(=O)O)OC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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